D-Erythrulose 4-phosphate
Description
Properties
CAS No. |
92175-70-7 |
|---|---|
Molecular Formula |
C4H9O7P |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |
InChI Key |
WUVPHPUDYOVMOE-SCSAIBSYSA-N |
SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H](C(=O)CO)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Other CAS No. |
92175-70-7 |
Synonyms |
D-erythrulose 4-phosphate erythrulose 4-phosphate |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Applications
D-Erythrulose 4-phosphate's antitumor properties have been investigated, particularly in the context of colorectal cancer. A study demonstrated that D-erythrose, which is closely related to D-erythrulose, significantly reduced tumor weight and ascites in a mouse model of colon carcinoma. The compound increased apoptosis in tumor cells and showed low toxicity to normal tissues, suggesting its potential as an effective therapeutic agent against colon cancer .
Key Findings:
- Tumor Weight Reduction: D-erythrose reduced tumor weight by 69.1%.
- Ascites Inhibition: Markedly inhibited the development of malignant ascites.
- Apoptosis Induction: Increased apoptosis in tumor cells without systemic toxicity.
Metabolic Engineering
This compound plays a crucial role in microbial metabolism, particularly in the pentose phosphate pathway. Research has shown that erythritol can be converted to D-erythrose 4-phosphate through a series of enzymatic reactions involving isomerases. This pathway is significant for organisms like Brucella, which utilize erythritol as a carbon source, leading to insights into their pathogenicity .
Implications for Metabolic Pathways:
- Pathway Elucidation: The conversion of erythritol to D-erythrose 4-phosphate opens avenues for understanding bacterial metabolism.
- Potential for Biotechnological Applications: This pathway could be engineered for bioproduct synthesis from renewable resources.
Synthetic Biology and Carbon Assimilation
Recent advancements in synthetic biology have led to the design of an Erythrulose Monophosphate cycle aimed at formaldehyde assimilation. This cycle utilizes this compound as a key intermediate, demonstrating its potential role in converting one-carbon substrates into valuable bioproducts. The cycle's energy efficiency suggests promising applications in circular bioeconomy strategies .
Cycle Characteristics:
- Energy Efficiency: High bioproduct yields with minimal energy expenditure.
- Biotechnological Potential: Can be applied to convert waste carbon sources into useful compounds.
Enzyme Substrate Studies
Studies have indicated that this compound serves as a substrate for various enzymatic reactions, although it has been noted that it is a poor substrate for certain enzymes . Understanding these interactions can lead to enhanced enzyme engineering efforts aimed at improving substrate specificity and reaction efficiency.
Table: Summary of Applications of this compound
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Antitumor Activity | Reduces tumor weight; induces apoptosis | Cancer treatment strategies |
| Metabolic Engineering | Converts erythritol to this compound | Insights into bacterial metabolism |
| Synthetic Biology | Erythrulose Monophosphate cycle for carbon assimilation | Renewable resource utilization |
| Enzyme Substrate Studies | Poor substrate for some enzymes | Enzyme engineering improvements |
Comparison with Similar Compounds
D-Erythrose 4-Phosphate (E4P)
- Structure : Aldotetrose phosphate (aldehyde group at C1, phosphate at C4).
- Metabolic Role: Substrate for DAH7P synthase in the shikimate pathway, combining with phosphoenolpyruvate (PEP) to initiate aromatic amino acid biosynthesis . Precursor for D-Eu4P via isomerization/epimerization .
- Key Differences :
D-Erythrulose 1-Phosphate (D-Eu1P)
- Structure : Ketotetrose phosphate (phosphate at C1).
- Metabolic Role :
- Key Differences :
L-Erythrulose 1-Phosphate (L-Eu1P)
- Structure : Ketotetrose phosphate (L-configuration, phosphate at C1).
- Metabolic Role :
- Key Differences :
2-C-Methyl-D-Erythritol 4-Phosphate (MEP)
- Structure : Methyl-branched erythritol derivative (phosphate at C4).
- Metabolic Role: Intermediate in the MEP pathway for isoprenoid biosynthesis, producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .
- Key Differences :
Sedoheptulose 7-Phosphate (S7P)
- Structure : Ketoseptose phosphate (seven carbons, phosphate at C7).
- Metabolic Role :
- Key Differences :
Quantitative and Enzymatic Comparisons
Equilibrium Distribution in Isomerization Reactions
| Substrate | Product | Equilibrium Proportion | Enzyme Source | Reference |
|---|---|---|---|---|
| D-Erythrose 4-P | D-Eu4P + D-Threose 4-P | 90% D-Eu4P | Beef liver | |
| D-Threose 4-P | D-Eu4P + D-Erythrose 4-P | 90% D-Eu4P | Beef liver |
Enzyme Specificity
Preparation Methods
Beef Liver Enzyme-Catalyzed Isomerization
The most well-documented method for synthesizing this compound involves enzymatic isomerization of D-erythrose 4-phosphate (Ery4P) using enzyme preparations from mammalian liver. A beef liver enzyme fraction, obtained through homogenization, ammonium sulfate precipitation, and column chromatography, catalyzes the conversion of Ery4P into this compound and D-threose 4-phosphate. The reaction mechanism involves intramolecular hydrogen transfer, as demonstrated by deuterium incorporation studies in ²H₂O , which revealed that no external protons are added during the isomerization.
Key steps in this method include:
-
Homogenization : Fresh beef liver is homogenized in phosphate buffer (pH 8.0) to extract crude enzymes.
-
Fractionation : Proteins are precipitated using ammonium sulfate (30–60% saturation) and further purified via ECTEOLA-cellulose and Sephadex G-100 chromatography.
-
Incubation : Ery4P is incubated with the purified enzyme at 37°C, yielding a mixture of this compound and D-threose 4-phosphate. The equilibrium favors erythrulose 4-phosphate, with a reported conversion efficiency of ~70% under optimal conditions.
Recombinant Enzyme Systems in Microbial Pathways
Recent studies have identified recombinant enzymes capable of producing this compound as part of erythritol catabolism in bacteria. For example, Brucella species utilize a pathway involving three isomerases—EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (D-erythrose-4-phosphate isomerase)—to convert L-3-tetrulose-4-phosphate into D-erythrose 4-phosphate, which is subsequently isomerized to this compound.
This method involves:
-
Gene Cloning : Recombinant enzymes (EryC, TpiA2, RpiB) are expressed in E. coli and purified via affinity chromatography.
-
Stepwise Incubation : L-3-tetrulose-4-phosphate is sequentially treated with EryC, TpiA2, and RpiB, resulting in this compound.
-
Validation : Isotopic labeling (¹³C) confirms the metabolic flux through this pathway, with 50–90% conversion efficiency depending on enzyme concentrations.
Purification and Isolation Techniques
Dephosphorylation and Chromatography
After enzymatic synthesis, this compound is often dephosphorylated to facilitate analysis. Acid phosphatase treatment removes the phosphate group, yielding D-erythrulose, which is then purified via thin-layer chromatography (TLC) or gas-liquid chromatography (GLC). For phosphorylated products, ion-exchange chromatography using DEAE-cellulose or ECTEOLA-cellulose effectively separates erythrulose 4-phosphate from unreacted Ery4P and byproducts.
Gel Filtration and Mass Spectrometry
Gel filtration on Sephadex G-10 or G-25 columns removes high-molecular-weight contaminants, while gas chromatography/mass spectrometry (GC/MS) provides quantitative analysis. A novel GC/MS method involves derivatizing the tetroses with trifluoroacetic anhydride after reduction with sodium borodeuteride (NaBD₄), enabling precise distinction between erythrulose, threose, and erythrose based on ion pairs (e.g., m/z 379 and 380).
Analytical Validation of this compound
Thin-Layer and Gas-Liquid Chromatography
TLC on silica gel plates with a solvent system of n-butanol:acetic acid:water (3:1:1) separates dephosphorylated products, with visualization using sulfuric acid or orchol reagents. GLC equipped with a flame ionization detector (FID) quantifies erythrulose after trimethylsilylation, achieving detection limits of 0.1–1.0 μg.
Enzymatic Assays
D-Erythrulose reductase, specific for D-erythrulose, is used to validate the product. The enzyme reduces erythrulose to D-threitol, which is quantified spectrophotometrically at 340 nm via NADH oxidation.
Isotopic and Spectrometric Analysis
Stable isotope labeling (¹³C or ²H) combined with GC/MS or NMR confirms the structure and purity of this compound. For example, deuterium incorporation studies demonstrated that the isomerization mechanism involves intramolecular hydrogen transfer rather than solvent-derived protons.
Optimization Strategies and Challenges
Enhancing Enzyme Stability and Activity
Beef liver enzymes exhibit optimal activity at pH 7.5–8.0 and 37°C but are sensitive to oxidative degradation. Adding reducing agents like dithiothreitol (DTT) or EDTA improves stability. Recombinant enzymes, however, offer higher purity and activity, with TpiA2 and RpiB showing >90% conversion rates when used in stoichiometric ratios.
Q & A
Q. What is the metabolic role of D-Erythrulose 4-phosphate in central biochemical pathways?
this compound serves as a critical intermediate in the pentose phosphate pathway (PPP) and shikimate pathway. In the PPP, it participates in transketolase-catalyzed reactions to generate fructose 6-phosphate and glyceraldehyde 3-phosphate, linking carbohydrate metabolism to nucleotide biosynthesis . In the shikimate pathway, it acts as a precursor for aromatic amino acid biosynthesis (e.g., phenylalanine, tyrosine) via its condensation with phosphoenolpyruvate (PEP), mediated by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase .
Methodological Insight : To study its metabolic flux, isotopic labeling (e.g., -glucose tracing) coupled with LC-MS or NMR can track carbon incorporation into downstream metabolites .
Q. How is this compound synthesized and quantified in vitro?
Enzymatic synthesis involves D-erythrulose 4-kinase (EC 2.7.1.210), which phosphorylates D-erythrulose using ATP . Alternatively, isomerization of D-erythrose 4-phosphate via beef liver enzymes produces this compound and D-threose 4-phosphate, with equilibrium favoring ~90% erythrulose 4-phosphate . Quantification employs gas chromatography-mass spectrometry (GC-MS) after dephosphorylation and derivatization, using ion pairs (e.g., m/z 379/380) to distinguish isomers .
Protocol Note : Dephosphorylation with alkaline phosphatase followed by borodeuteride reduction enhances GC-MS sensitivity for tetrose derivatives .
Q. What analytical methods are standard for detecting this compound in biological samples?
Thin-layer chromatography (TLC) and enzymatic assays (e.g., erythrulose reductase) are traditional methods . Advanced techniques include:
- GC-MS : Enables simultaneous identification and quantification of isomers via trifluoroacetate derivatives .
- HPLC with refractive index detection : Separates phosphorylated sugars using anion-exchange columns .
- Enzymatic coupled assays : Transketolase/transaldolase reactions can indirectly measure erythrulose 4-phosphate by monitoring NADH oxidation .
Advanced Research Questions
Q. How do structural studies resolve enzymatic specificity in this compound isomerases?
Structural characterization of isomerases (e.g., this compound isomerase from Rhizobium etli) reveals conserved active-site residues that stabilize the cis-enediol intermediate during isomerization. X-ray crystallography (e.g., PDB 5IBQ) shows substrate-binding pockets discriminate between erythrulose and ribose via hydrogen-bonding networks .
Experimental Design : Crystallize enzyme-substrate complexes under anaerobic conditions to capture reaction intermediates. Mutagenesis (e.g., alanine scanning) identifies critical residues for catalysis .
Q. What experimental strategies address contradictions in enzyme kinetics of this compound-processing enzymes?
Discrepancies in and values across studies may arise from assay conditions (pH, temperature) or enzyme purity. To resolve these:
- Standardize assays : Use homogeneous enzyme preparations (e.g., affinity-tagged recombinant proteins) and buffer systems mimicking physiological conditions .
- Pre-steady-state kinetics : Stopped-flow methods capture transient kinetics, reducing artifacts from equilibrium shifts .
- Comparative phylogenetics : Analyze enzyme kinetics across orthologs (e.g., bacterial vs. mammalian) to identify conserved mechanistic features .
Q. How can genetic disruption of this compound metabolism elucidate its role in plant development?
In rice, knockout mutants of DAHP synthase (e.g., dnrl1) exhibit narrowed leaves due to disrupted aromatic amino acid biosynthesis. CRISPR/Cas9-mediated gene editing paired with metabolomics (e.g., LC-MS profiling) links erythrulose 4-phosphate depletion to developmental phenotypes .
Methodological Tip : Use tissue-specific promoters to avoid lethal systemic effects and apply stable isotope-assisted metabolomics to trace pathway flux .
Q. What computational tools predict novel enzymes involving this compound in understudied organisms?
Genome context analysis (e.g., operon structures) and homology modeling (SWISS-MODEL) identify candidate enzymes. For example, Rhizobium etli’s D-apulose 4-phosphate transketolase (UniProt A6VKQ3) was predicted via conserved domain searches and validated by in vitro activity assays .
Workflow :
- Annotate genomes using tools like RAST or KEGG Mapper.
- Prioritize genes co-localized with transporters or regulators.
- Validate predictions via heterologous expression and activity screens .
Data Analysis and Contradictions
Q. How should researchers handle conflicting data on equilibrium ratios in this compound isomerization?
Early studies reported ~90% erythrulose 4-phosphate at equilibrium , but variations arise due to:
- Substrate purity : Trace contaminants (e.g., erythrose 4-phosphate) skew ratios. Validate substrates via -NMR .
- Assay temperature : Higher temperatures favor erythrulose. Replicate experiments at physiological 37°C .
- Enzyme source : Species-specific isoforms (e.g., bacterial vs. mammalian) may have divergent equilibria. Compare orthologs systematically .
Q. What statistical frameworks are optimal for analyzing this compound pathway flux data?
- Flux balance analysis (FBA) : Models steady-state metabolic networks, integrating constraints (e.g., enzyme ) from proteomics data .
- Monte Carlo simulations : Quantify uncertainty in isotopic tracing data due to measurement noise .
- Principal component analysis (PCA) : Identifies metabolomic clusters in mutant vs. wild-type studies .
Tables
Key Takeaways
- Analytical Rigor : GC-MS and isotopic labeling are gold standards for quantifying erythrulose 4-phosphate isomers .
- Pathway Integration : Its dual role in PPP and shikimate pathways necessitates systems biology approaches (e.g., multi-omics) .
- Evolutionary Insights : Comparative enzymology reveals conserved mechanisms across taxa .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
